An In-depth Technical Guide to tert-Butylamine: Chemical Formula, Structure, and Properties
An In-depth Technical Guide to tert-Butylamine: Chemical Formula, Structure, and Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of tert-Butylamine, a pivotal primary aliphatic amine in organic synthesis. It details its chemical identity, physical and chemical properties, spectroscopic signatures, and established synthesis protocols. The information is presented to support research and development activities, particularly in the fields of pharmaceuticals and agrochemicals.
Chemical Identity and Structure
tert-Butylamine, systematically named 2-methylpropan-2-amine , is one of the four isomers of butylamine.[1] It is a clear, colorless liquid characterized by an ammonia-like odor.[2] The structure consists of a central tertiary carbon atom bonded to three methyl groups and an amino group (-NH2), which imparts its basic properties.
| Identifier | Value |
| Chemical Formula | C4H11N[1] |
| IUPAC Name | 2-methylpropan-2-amine[2] |
| CAS Number | 75-64-9[2] |
| Molecular Weight | 73.14 g/mol [2] |
| Synonyms | t-Butylamine, 2-Amino-2-methylpropane, 2-Aminoisobutane, Erbumine[1][2] |
Below is a diagram illustrating the two-dimensional chemical structure of tert-Butylamine.
Caption: 2D Structure of tert-Butylamine.
Physicochemical Properties
The physical and chemical properties of tert-Butylamine are summarized in the table below. Its high volatility and miscibility with water and common organic solvents are notable characteristics.
| Property | Value |
| Appearance | Colorless liquid[2] |
| Odor | Ammonia-like[2] |
| Boiling Point | 44-46 °C[3] |
| Melting Point | -67 °C[3] |
| Density | 0.696 g/mL at 25 °C[4] |
| Flash Point | -38 °C[5] |
| Solubility in Water | Miscible[4] |
| pKa | 10.68 at 25 °C (for the conjugate acid)[2] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for the characterization of tert-Butylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | |
| Chemical Shift (ppm) | Multiplicity |
| ~1.1 | Singlet |
| ~1.2 | Singlet |
| ¹³C NMR | |
| Chemical Shift (ppm) | Assignment |
| ~30 | (CH₃)₃C- |
| ~50 | (CH₃)₃C- |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3360 | Medium | N-H asymmetric stretch |
| 3310 | Strong | N-H symmetric stretch |
| 2972 | Very Strong | C-H asymmetric stretch |
| 1612 | Weak | N-H scissoring (bend) |
| 1455 | Very Weak | C-H asymmetric deformation |
| 1364 | Strong | C-H symmetric deformation |
| 1238 | Medium | C-C symmetric stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 73 | Low | [M]⁺ (Molecular Ion) |
| 58 | 100% (Base Peak) | [M - CH₃]⁺ |
| 43 | Moderate | [C(CH₃)₂]⁺ |
| 41 | Moderate | [C₃H₅]⁺ |
Synthesis of tert-Butylamine
tert-Butylamine can be synthesized through various methods, with the choice of method often depending on the scale and available starting materials.
Industrial Production
The primary industrial method for producing tert-Butylamine is the direct amination of isobutylene (B52900) using a zeolite catalyst.[6]
NH₃ + CH₂=C(CH₃)₂ → H₂NC(CH₃)₃
Another established industrial process is the Ritter reaction, where isobutylene reacts with hydrogen cyanide in the presence of a strong acid, followed by hydrolysis.[3][6]
Laboratory Synthesis Protocols
A common and reliable laboratory-scale synthesis involves the hydrolysis of tert-butylurea (B72671).
Experimental Protocol: Hydrolysis of tert-Butylurea
This two-step procedure is adapted from Organic Syntheses.
Step 1: Preparation of tert-Butylurea
-
In a suitable reaction vessel, 52 mL of concentrated sulfuric acid is cooled in an ice bath to approximately 15 °C.
-
To the cooled acid, 30 g of finely powdered urea (B33335) is added portion-wise, ensuring the temperature does not exceed 25 °C.
-
Once the urea has dissolved, 94 mL of tert-butanol (B103910) is added dropwise, maintaining the temperature below 25 °C to minimize the formation of diisobutylene.
-
The resulting mixture is stirred and allowed to stand overnight.
-
The reaction mixture is then poured into 750 mL of an ice-water mixture, causing the tert-butylurea to precipitate.
-
A solution of 80 g of sodium hydroxide (B78521) in 350 mL of water is added to neutralize the excess acid and precipitate more product.
-
The crude tert-butylurea is collected via vacuum filtration.
-
Recrystallization from hot water can be performed for purification.
Step 2: Hydrolysis to tert-Butylamine
-
To a 250 mL boiling flask, add 15 mL of water, followed by 12 g of sodium hydroxide.
-
Once the sodium hydroxide has dissolved, add 45 mL of ethylene (B1197577) glycol and 14 g of the purified tert-butylurea from Step 1.
-
The flask is fitted with a reflux condenser, and the mixture is heated to a gentle reflux for 4 hours.
-
After reflux, the apparatus is arranged for distillation. The fraction boiling between 40-60 °C is collected in an ice-cooled receiver.
-
The crude amine is dried over sodium hydroxide pellets and then fractionally distilled, collecting the pure tert-Butylamine at 44-46 °C.
The following diagram illustrates the general workflow for the laboratory synthesis of tert-Butylamine from tert-butanol and urea.
Caption: Synthesis workflow of tert-Butylamine.
Applications in Research and Drug Development
tert-Butylamine is a crucial building block in the synthesis of a wide range of chemical products.[7]
-
Pharmaceuticals: It serves as an intermediate in the production of drugs such as the semi-synthetic antibiotic rifampicin (B610482) and is used as a counter-ion in drug formulations like perindopril (B612348) erbumine.[7][8]
-
Agrochemicals: A variety of pesticides, including terbacil (B128106) and terbutryn, are derived from tert-Butylamine.[7]
-
Rubber Industry: It is a precursor to sulfenamide-based rubber vulcanization accelerators.[9]
While tert-Butylamine itself is not known to be directly involved in biological signaling pathways, its incorporation into larger molecules is critical for achieving the desired biological activity in many pharmaceutical and agricultural products.[2]
Safety and Handling
tert-Butylamine is a highly flammable liquid and vapor. It is toxic if inhaled and harmful if swallowed. It causes severe skin burns and eye damage.[10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
This technical guide provides a foundational understanding of tert-Butylamine for professionals in research and development. For more detailed information, please refer to the cited resources.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. tert-Butylamine(75-64-9) IR Spectrum [chemicalbook.com]
- 4. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. N-TERT-BUTYLETHYLAMINE(4432-77-3) 1H NMR spectrum [chemicalbook.com]
- 7. tert-Butylamine - Wikipedia [en.wikipedia.org]
- 8. Application of tert-Butylamine_Chemicalbook [chemicalbook.com]
- 9. guidechem.com [guidechem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]




